molecular formula C10H14N2O3 B6174708 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid CAS No. 2551117-24-7

3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid

Cat. No.: B6174708
CAS No.: 2551117-24-7
M. Wt: 210.2
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Description

3-(3-Hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring. This compound, in particular, features a hydroxyl group at the 3-position and a propanoic acid moiety attached to the indazole ring system. Indazole derivatives are known for their diverse biological activities and potential therapeutic applications.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of hydrazine hydrate with appropriate ketones or aldehydes in the presence of a strong acid catalyst. The reaction typically involves the formation of an intermediate hydrazone, followed by cyclization to form the indazole ring.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to increase yield and purity. Continuous flow reactors and green chemistry principles are often employed to enhance the sustainability of the production process.

Types of Reactions:

  • Oxidation: The hydroxyl group on the indazole ring can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The indazole ring can undergo reduction to form the corresponding saturated tetrahydroindazole derivative.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and Dess-Martin periodinane.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst.

  • Substitution: Reagents such as halogens (Cl₂, Br₂), alkyl halides, and various nucleophiles are used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Indazole-3-carboxylic acid, Indazole-3-one derivatives.

  • Reduction Products: Tetrahydroindazole derivatives.

  • Substitution Products: Halogenated indazoles, alkylated indazoles.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: Indazole derivatives exhibit a range of biological activities, such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound has been investigated for its therapeutic potential in treating various diseases, including cancer, diabetes, and infectious diseases.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 3-(3-Hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to receptors or enzymes involved in disease processes, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

  • Indazole-3-carboxylic acid: Similar structure but lacks the hydroxyl group.

  • Indazole-3-one: Contains a keto group instead of the hydroxyl group.

  • Tetrahydroindazole derivatives: Saturated analogs of indazole.

Uniqueness: 3-(3-Hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid is unique due to its specific combination of hydroxyl and propanoic acid groups, which may confer distinct biological and chemical properties compared to other indazole derivatives.

Properties

CAS No.

2551117-24-7

Molecular Formula

C10H14N2O3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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